molecular formula C30H31NO4S B018074 Raloxifene Bismethyl Ether CAS No. 84541-38-8

Raloxifene Bismethyl Ether

货号 B018074
CAS 编号: 84541-38-8
分子量: 501.6 g/mol
InChI 键: MSRYQTKAUSVEDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Raloxifene and its derivatives involves complex organic reactions aimed at selectively modifying the estrogen receptor binding profile of the compound. While specific methods for the synthesis of Raloxifene Bismethyl Ether were not directly mentioned, Raloxifene itself is synthesized through several key reactions, including etherification processes, which might be relevant for producing bismethyl ether derivatives. A literature review on ether synthesis highlights various protocols such as Williamson ether synthesis and the Mitsunobu reaction, which could be applicable for creating specific ether functionalities in Raloxifene derivatives (Mandal et al., 2016).

Molecular Structure Analysis

Raloxifene's molecular structure is characterized by its ability to bind to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the target tissue. This duality is a key feature of SERMs. The presence of ether groups in Raloxifene derivatives could influence their hydrophilicity, hydrogen bonding capacity, and overall molecular interaction with estrogen receptors. Analysis of ether- and alcohol-functionalized ionic liquids suggests that such modifications can significantly impact a molecule's physicochemical properties, which might be extrapolated to understand the structural implications of bismethyl ether modifications on Raloxifene (Tang et al., 2012).

Chemical Reactions and Properties

Raloxifene undergoes various chemical reactions that define its pharmacokinetic and pharmacodynamic profiles, such as absorption, metabolism, and excretion. The introduction of bismethyl ether groups could alter these characteristics by affecting the molecule's solubility, stability, and interaction with metabolic enzymes. The general behavior of ethers in biological systems, as highlighted in studies on ether-functionalized ionic liquids, provides insights into potential modifications in the chemical properties and reactivity of Raloxifene derivatives (Tang et al., 2012).

Physical Properties Analysis

The physical properties of Raloxifene, such as its melting point, solubility in various solvents, and crystalline form, are crucial for its formulation and therapeutic efficacy. Modifying the molecule to include bismethyl ether groups could lead to changes in these properties, potentially affecting its bioavailability and dosage forms. Studies on the physicochemical properties of ether- and alcohol-functionalized ionic liquids can offer a foundation for predicting how such modifications might influence the physical characteristics of Raloxifene derivatives (Tang et al., 2012).

Chemical Properties Analysis

The chemical properties of Raloxifene, including its reactivity, stability under physiological conditions, and interactions with biological targets, are determined by its chemical structure. Alterations such as the addition of bismethyl ether groups could modify its interaction with estrogen receptors, potentially enhancing or diminishing its therapeutic effects. The review of ether synthesis advancements provides a context for understanding how changes in ether groups could affect the chemical behavior and therapeutic potential of Raloxifene derivatives (Mandal et al., 2016).

科学研究应用

  1. 骨质疏松症治疗:对雷洛昔芬的修饰(如 Raloxifene Bismethyl Ether)增强了其生物活性,显示出治疗绝经后骨质疏松症的潜力 (Grese 等,1997 年).

  2. 子宫重量反应:接触雌二醇时,雷洛昔芬不会阻止子宫重量增加。然而,当与某些化学物质结合时,它可以阻止这种效应 (Al-Jamal & Dubin,2000 年).

  3. 子宫肌瘤:将雷洛昔芬与 GnRH 类似物结合使用,可使绝经前妇女的子宫肌瘤体积明显减小 (Palomba 等,2002 年).

  4. 认知和更年期症状:雷洛昔芬可能改善绝经期妇女的认知能力,但对焦虑、抑郁、睡眠、性功能、血管舒缩症状没有显着影响,并且可能加重月经症状 (Yang、Yu,& Zhang,2013 年).

  5. 心血管和乳腺癌风险:对于有重大冠状动脉事件风险的绝经后妇女,雷洛昔芬可能会降低冠状动脉事件和浸润性乳腺癌的风险 (Mosca 等,2001 年).

  6. 降低乳腺癌风险:对患有骨质疏松症的绝经后妇女持续治疗雷洛昔芬可降低乳腺癌的风险,可能是通过预防新癌症或抑制亚临床肿瘤 (Cauley 等,2004 年).

  7. 骨吸收:雷洛昔芬通过不同的途径减少破骨细胞的形成并抑制体外骨吸收 (Taranta 等,2002 年).

  8. 选择性雌激素受体调节剂 (SERMs):雷洛昔芬等 SERMs 是治疗乳腺癌、骨质疏松症和绝经后症状的有效方法。雷洛昔芬是最广泛使用的 SERMs 之一 (An,2016 年).

未来方向

While specific future directions for Raloxifene Bismethyl Ether were not found, Raloxifene, the parent compound, is used to treat osteoporosis in postmenopausal women and to lower chances of having invasive breast cancer in postmenopausal women with osteoporosis or at high risk of having invasive breast cancer . This suggests potential areas of future research and application for Raloxifene Bismethyl Ether.

属性

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYQTKAUSVEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444581
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene Bismethyl Ether

CAS RN

84541-38-8
Record name [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the compound prepared as described in Preparation 1 (8.46 grams) and the acid chloride prepared as described in Preparation 4 (10.0 grams) in methylene chloride (350 mL) was cooled to about 20°-25° C. The cool mixture was treated with boron trichloride (2.6 mL), and the resulting mixture mechanically stirred. The reaction was monitored by HPLC using the assay described above. After 85 minutes, the in situ HPLC yield based on a 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene standard was 88%.
[Compound]
Name
1
Quantity
8.46 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride (98.5 mg, 0.296 mmol) in tetrahydrofuran (3 ml) at 2° C. under nitrogen is added dropwise via syringe a solution of 4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide (0.48 ml of 0.75 M solution, 0.36 mmol). The resulting mixture is stirred at that temperature for 16 hours, then quenched by addition of methyl alcohol. It is then partitioned between methylene chloride and saturated aqueous ammonium chloride, and the separated organic layer is dried over magnesium sulfate, filtered and concentrated to an oil, which is chromatographed on silica gel (10:5:1 hexanes:dichloromethane:triethylamine) to afford a product-containing fraction, which is further chromatographed on silica gel (10:1:1 hexanes:dichloromethane:triethylamine) to afford title compound as an oil: 88.4 mg (60%). 1H NMR spectrum identical to authentic sample. Anal. Calcd. for C30H31NO4S: C, 71.83; H, 6.23; N, 2.79; S, 6.39. Found: C, 71.59; H, 6.32; N, 2.69; S, 6.14.
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid chloride
Quantity
98.5 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester (202 mg, 0.615 mmol) in tetrahydrofuran (5 ml) under nitrogen at 5° C. is added, dropwise over 2 min via syringe a solution of 4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide (1.0 ml of 0.76 M solution, 0.76 mmol). Cooling is removed, and the reaction is allowed to stir at room temperature for 48 hours. It is then quenched by addition of saturated aqueous ammonium chloride (2 ml), and partitioned between methylene chloride and water. The organic phase is separated, dried over magnesium sulfate, filtered and concentrated to an oil, which is chromatographed on silica (5:1:1 hexanes:dichloromethane:triethylamine) to afford recovered starting material (46.0 mg, 23%) and title compound. The latter is further purified by dissolution in methylene chloride, followed by washing with 1 N hydrochloric acid, then 1 N sodium hydroxide. Drying over magnesium sulfate, filtration and concentration furnished 97.4 mg of title compound (0.194 mmol, 32%, 41% based on recovered starting material). IR (CHCl3): 2932, 1647, 1597, 1475, 1252, 1163, 1029, 828 cm-1 ; 1H NMR (CDCl3) δ7.75 (d, 2H, J=8.7), 7.51 (d, 1H, J=8.7), 7.31 (m, 3H), 6.94 (dd, 1H, J=9.0, 2.4), 6.74 (m, 4 H), 4.07 (t, 2H, J=6.0), 3.87 (s, 3H), 3.73 (s, 3H), 2.72 (t, 2H, J=6.0), 2.47 (m, 4 H), 1.58 (m, 4 H), 1.42 (m, 2H); 13C NMR (CDCl3) d 193.2, 163.1, 159.8, 157.7, 142.5, 140.1, 134.1, 132.4, 130.7, 130. 5, 130.3, 126.1, 124.1, 114.8, 114.3, 114.1, 104.6, 66.3, 57.8, 55.7, 55.3, 55.2, 26.0, 24.2. Anal. Calcd. for C30H31NO4S: C, 71.83; H, 6.23; N, 2.79; S, 6.39. Found: C, 71.56; H, 6.27; N, 2.82; S, 6.26.
Name
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid methyl ester
Quantity
202 mg
Type
reactant
Reaction Step One
Name
4-[2-(1-piperidinyl)ethoxy]phenylmagnesium bromide
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

6-hydroxy-2-(4-isopropoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, succinate
Name
6-hydroxy-2-(4-isopropoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raloxifene Bismethyl Ether
Reactant of Route 2
Reactant of Route 2
Raloxifene Bismethyl Ether
Reactant of Route 3
Reactant of Route 3
Raloxifene Bismethyl Ether
Reactant of Route 4
Reactant of Route 4
Raloxifene Bismethyl Ether
Reactant of Route 5
Reactant of Route 5
Raloxifene Bismethyl Ether
Reactant of Route 6
Reactant of Route 6
Raloxifene Bismethyl Ether

Citations

For This Compound
3
Citations
HK Lim, M Yang, W Lam, F Xu, J Chen, Y Xu… - Xenobiotica, 2012 - Taylor & Francis
… Raloxifene bismethyl ether was purchased from Toronto Research Chemicals, Inc. (North York, Canada). Pooled, mixed genders, human liver microsomes were obtained from BD …
Number of citations: 4 www.tandfonline.com
MA Gallant, DM Brown, M Hammond, JM Wallace, J Du… - Bone, 2014 - Elsevier
… The partially inactive raloxifene-4′-glucuronide (RAL-4-Glu), a glucuronidated liver metabolite of raloxifene [23], and raloxifene bismethyl ether (RAL bis-Me), an estrogen receptor …
Number of citations: 90 www.sciencedirect.com
HS Jang, M Pearce, EF O'Donnell, BD Nguyen… - Biology, 2017 - mdpi.com
… Interestingly, raloxifene analog F, a raloxifene bismethyl ether, also failed to induce AhR activation (Figure 1B), suggesting that the presence of one or both methyl groups on the …
Number of citations: 16 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。